molecular formula C26H17NO3 B15210708 Benzamide, N-(2-benzoylnaphtho[2,1-b]furan-1-yl)- CAS No. 650636-51-4

Benzamide, N-(2-benzoylnaphtho[2,1-b]furan-1-yl)-

Cat. No.: B15210708
CAS No.: 650636-51-4
M. Wt: 391.4 g/mol
InChI Key: OANROQZEYXFWJL-UHFFFAOYSA-N
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Description

Benzamide, N-(2-benzoylnaphtho[2,1-b]furan-1-yl)- is a structurally complex aromatic compound featuring a naphtho[2,1-b]furan core substituted with a benzoyl group at position 2 and a benzamide moiety at position 1. This compound belongs to a class of naphthofuran derivatives known for their diverse biological activities, including antibacterial properties . Its synthesis typically involves multi-step reactions, such as condensation of hydrazine derivatives with substituted aldehydes, followed by cyclization and functionalization steps .

Properties

CAS No.

650636-51-4

Molecular Formula

C26H17NO3

Molecular Weight

391.4 g/mol

IUPAC Name

N-(2-benzoylbenzo[e][1]benzofuran-1-yl)benzamide

InChI

InChI=1S/C26H17NO3/c28-24(18-10-3-1-4-11-18)25-23(27-26(29)19-12-5-2-6-13-19)22-20-14-8-7-9-17(20)15-16-21(22)30-25/h1-16H,(H,27,29)

InChI Key

OANROQZEYXFWJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC4=CC=CC=C43)NC(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzoylnaphtho[2,1-b]furan-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the annulation of naphthols with various reagents. For instance, the reaction of 2-(alkyn-1-yl)-1-naphthols with benzoyl chloride under basic conditions can yield the desired compound . Another approach involves the cycloaddition reactions, such as [3 + 2] cycloaddition, which can be used to construct the naphthofuran core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzoylnaphtho[2,1-b]furan-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of N-(2-Benzoylnaphtho[2,1-b]furan-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Acetamide Derivatives

  • Acetamide, N-(2-acetylnaphtho[2,1-b]furan-1-yl)- (CAS 402930-98-7): Structural Difference: Replaces the benzoyl group with an acetyl group. Molecular Weight: 267.28 g/mol vs. ~385 g/mol (estimated for the target compound).

Nitro-Substituted Derivatives

  • N-(2-{[(2Z)-2-Benzylidenehydrazinyl]carbonyl}-5-nitronaphtho[2,1-b]furan-1-yl)acetamide (5a-d) :
    • Structural Features : Nitro group at position 5 and a benzylidenehydrazinyl moiety.
    • Synthesis Yield : 60–70% via hydrazine-aldehyde condensation .
    • Activity : Demonstrated moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli .

Heterocyclic Modifications

  • 2-(Naphtho[2,1-b]furan-1-yl)-N-(1,3-thiazol-2-yl)acetamide (C₁₇H₁₂N₂O₂S): Structural Difference: Incorporates a thiazole ring instead of benzamide. Molecular Weight: 308.36 g/mol.

Diazepine-Fused Derivatives

  • N-(2-Benzoyl-8-bromonaphtho[2,1-b]furan-1-yl)-2-chloroacetamide (8a) :
    • Structural Features : Bromine substituent at position 8 and a chloroacetamide group.
    • Synthesis : Achieved via bromination and amidation steps, yielding diazepine-fused structures with antimicrobial activity .

Data Tables

Table 2: Physicochemical Properties

Compound logP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound* ~3.5 <0.1 (Water) >200
Compound 4 2.8 0.5 (Ethanol) 198–200
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide 3.1 1.2 (DMSO) 90

Key Findings and Discussion

  • Synthetic Efficiency: The target compound likely requires multi-step synthesis similar to derivatives in and , with yields dependent on substituent reactivity.
  • Bioactivity Trends : Nitro and halogen substituents (e.g., bromine in ) correlate with enhanced antibacterial activity, suggesting the target compound’s benzoyl group may improve potency through hydrophobic interactions .

Biological Activity

Benzamide derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, and pesticidal properties. Among these compounds, Benzamide, N-(2-benzoylnaphtho[2,1-b]furan-1-yl)- stands out for its potential therapeutic applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The compound Benzamide, N-(2-benzoylnaphtho[2,1-b]furan-1-yl)- is characterized by a benzamide core linked to a naphtho[2,1-b]furan moiety. This unique structure is believed to contribute to its biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzamide derivatives. For instance, compounds with similar structural features have demonstrated significant cytotoxic effects against various cancer cell lines. In a comparative analysis:

CompoundCell LineIC50 (μM)Assay Type
Compound AA5496.26 ± 0.332D
Compound BHCC8276.48 ± 0.112D
Benzamide N-(2-benzoylnaphtho[2,1-b]furan-1-yl)-TBDTBDTBD

The antitumor activity is often assessed using MTS cytotoxicity assays and BrdU proliferation assays in both 2D and 3D cell culture formats. The effectiveness of these compounds can vary significantly between these assay types, with many showing higher activity in 2D cultures compared to 3D environments .

Antimicrobial Activity

The antimicrobial properties of benzamide derivatives have also been explored. Compounds similar to Benzamide N-(2-benzoylnaphtho[2,1-b]furan-1-yl)- have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria as well as fungal pathogens.

PathogenCompoundMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusCompound C15 μg/mL
Escherichia coliCompound D20 μg/mL
Fusarium oxysporumCompound E30 μg/mL

Studies indicate that certain structural modifications can enhance antimicrobial efficacy .

Pesticidal Activity

Research into the pesticidal properties of benzamide derivatives has identified several candidates with promising activity against agricultural pests. For example:

CompoundTarget PestEC50 (μg/mL)
Benzamide N-(2-benzoylnaphtho[2,1-b]furan-1-yl)-FusaHum graminearumTBD
Compound FPhytophthora capsica11.61
Compound GBotrytis cinerea17.39

The structure-activity relationship (SAR) studies reveal that specific substituents on the benzene ring significantly influence fungicidal activities .

Case Studies

Several case studies have been documented regarding the biological activities of benzamide derivatives:

  • Antitumor Efficacy in Lung Cancer : A study evaluated a series of benzamide derivatives in vitro against human lung cancer cell lines (A549, HCC827). Results indicated that specific modifications led to enhanced cytotoxicity compared to standard chemotherapeutics .
  • Antimicrobial Screening : A comprehensive screening of benzamide compounds against various pathogens revealed that certain derivatives exhibited potent antibacterial and antifungal properties, suggesting their potential use as therapeutic agents .
  • Pesticidal Applications : Research focused on the fungicidal activity of benzamides indicated that some compounds demonstrated significant inhibitory effects against plant pathogens, highlighting their potential utility in agriculture .

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